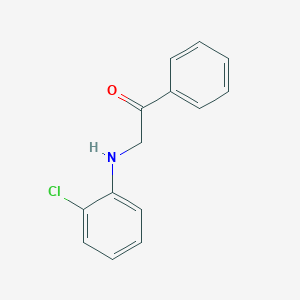
2-(2-Chloroanilino)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroanilino)-1-phenylethanone is a useful research compound. Its molecular formula is C14H12ClNO and its molecular weight is 245.7g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Intermediates
The compound is often used as an intermediate in the synthesis of various pharmaceuticals. For example, it can be transformed into derivatives that exhibit anticonvulsant activity. Research has shown that analogs derived from this compound have been evaluated for their efficacy in treating epilepsy, demonstrating significant activity in animal models .
Antimicrobial Activity
Studies have indicated that compounds containing the chloroaniline functionality possess antimicrobial properties. For instance, derivatives synthesized from 2-(2-Chloroanilino)-1-phenylethanone have been tested for their antibacterial activity against various pathogens, revealing promising results . The presence of chlorine atoms in these compounds enhances their biological activity, making them suitable candidates for further development as antimicrobial agents.
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit anticonvulsant properties. In particular, certain synthesized analogs have shown effectiveness in standard maximal electroshock tests and pentylenetetrazole-induced seizure models . These findings suggest that the compound could be pivotal in developing new anticonvulsant medications.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how modifications to the chemical structure of this compound influence its biological activity. These studies help identify key structural features that enhance pharmacological effects, guiding the design of more effective therapeutic agents .
Case Studies and Research Findings
Eigenschaften
Molekularformel |
C14H12ClNO |
|---|---|
Molekulargewicht |
245.7g/mol |
IUPAC-Name |
2-(2-chloroanilino)-1-phenylethanone |
InChI |
InChI=1S/C14H12ClNO/c15-12-8-4-5-9-13(12)16-10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2 |
InChI-Schlüssel |
ATZYSISDWZPNGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















